molecular formula C20H17N3O7S B11082920 2-[(5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

2-[(5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B11082920
M. Wt: 443.4 g/mol
InChI Key: ZHNYUYOPWLJLBZ-CXUHLZMHSA-N
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Description

Preparation Methods

The synthesis of 2-[(5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide typically involves the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with thiazolidine-2,4-dione in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The resulting intermediate is then reacted with N-(3-methylphenyl)acetamide to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Reduction: The carbonyl groups in the thiazolidine ring can be reduced to alcohols using reducing agents such as sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, sodium borohydride, and various nucleophiles. Major products formed from these reactions include amines, alcohols, and substituted derivatives.

Scientific Research Applications

2-[(5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It has potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The thiazolidine ring can interact with enzymes and receptors, modulating their activity and leading to anti-inflammatory or antioxidant effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar compounds include:

Compared to these similar compounds, 2-[(5E)-5-(4-hydroxy-3-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C20H17N3O7S

Molecular Weight

443.4 g/mol

IUPAC Name

2-[(5E)-5-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C20H17N3O7S/c1-11-4-3-5-13(6-11)21-17(24)10-22-19(26)16(31-20(22)27)9-12-7-14(23(28)29)18(25)15(8-12)30-2/h3-9,25H,10H2,1-2H3,(H,21,24)/b16-9+

InChI Key

ZHNYUYOPWLJLBZ-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])/SC2=O

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C(=C3)OC)O)[N+](=O)[O-])SC2=O

Origin of Product

United States

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